molecular formula C15H18ClNO B11850794 3-(2-Piperidinyl)-2-naphthol hydrochloride

3-(2-Piperidinyl)-2-naphthol hydrochloride

Cat. No.: B11850794
M. Wt: 263.76 g/mol
InChI Key: CYLROYQCKHAWKM-UHFFFAOYSA-N
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Description

3-(2-Piperidinyl)-2-naphthol hydrochloride is a chemical compound that features a piperidine ring attached to a naphthol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and naphthol groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperidinyl)-2-naphthol hydrochloride typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method includes the use of a base to deprotonate the 2-naphthol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidinyl)-2-naphthol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The naphthol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Piperidinyl)-2-naphthol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Piperidinyl)-2-naphthol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The naphthol moiety may also contribute to the compound’s overall biological activity by participating in redox reactions or binding to specific sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines.

    Naphthol derivatives: Compounds such as 1-naphthol or 2-naphthol.

Uniqueness

3-(2-Piperidinyl)-2-naphthol hydrochloride is unique due to the combination of the piperidine and naphthol moieties in a single molecule. This dual functionality can result in distinct chemical and biological properties that are not observed in simpler piperidine or naphthol derivatives.

Biological Activity

3-(2-Piperidinyl)-2-naphthol hydrochloride, a compound featuring a piperidine moiety attached to a naphthol structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13ClNO\text{C}_{12}\text{H}_{13}\text{ClN}\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound is particularly effective against Candida albicans, indicating potential for antifungal applications .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast and lung cancer models.

Case Study: Cytotoxicity in Breast Cancer Cells

In a study utilizing MCF-7 breast cancer cells, treatment with the compound resulted in:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

This suggests that the compound may serve as a lead for developing new anticancer agents targeting apoptotic pathways .

Anti-Inflammatory Activity

This compound has also shown promise in reducing inflammation. Its mechanism involves inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-Inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α25012550%
IL-61809050%

These findings indicate that the compound effectively reduces inflammation, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of the piperidine ring is essential for enhancing lipophilicity and facilitating cell membrane penetration. Modifications to the naphthol moiety can further increase potency against specific targets.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

3-piperidin-2-ylnaphthalen-2-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c17-15-10-12-6-2-1-5-11(12)9-13(15)14-7-3-4-8-16-14;/h1-2,5-6,9-10,14,16-17H,3-4,7-8H2;1H

InChI Key

CYLROYQCKHAWKM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2O.Cl

Origin of Product

United States

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